molecular formula C8H3F7 B1295734 3,5-Bis(trifluoromethyl)fluorobenzene CAS No. 35564-19-3

3,5-Bis(trifluoromethyl)fluorobenzene

Cat. No.: B1295734
CAS No.: 35564-19-3
M. Wt: 232.1 g/mol
InChI Key: ZBVDOILFQLAMEJ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)fluorobenzene is a useful research compound. Its molecular formula is C8H3F7 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Chemical Reactions

3,5-Bis(trifluoromethyl)fluorobenzene has been found to be involved in various chemical reactions. For instance, Bismuth tris-trifluoromethanesulfonate (Bi(OTf)3), a novel catalyst in the Friedel-Crafts acylation reaction, demonstrates high catalytic activity. This catalyst remains stable in water and shows superior performance compared to other metallic triflates (Desmurs et al., 1997).

Coordination Chemistry

The compound plays a significant role in coordination chemistry. Research on difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes highlights the versatility of this compound in forming complex structures with metals. These complexes have shown significant shifts in (19)F NMR resonances upon coordination with metal ions, demonstrating the compound's ability to interact with various metals (Plenio et al., 1997).

Synthesis of Polyimides

In polymer science, this compound has been utilized in the synthesis of novel polyimides containing fluorine and phosphine oxide moieties. These polyimides, derived from specific monomers containing this compound, exhibit high thermal stability and good adhesive properties, making them suitable for advanced material applications (Jeong et al., 2001).

Safety and Hazards

3,5-Bis(trifluoromethyl)fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3,5-Bis(trifluoromethyl)fluorobenzene were not found in the search results, related compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are being studied for their potential as growth inhibitors of drug-resistant bacteria . This suggests that this compound and related compounds may have potential applications in the development of new antimicrobial agents .

Properties

IUPAC Name

1-fluoro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVDOILFQLAMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293286
Record name 3,5-Bis(trifluoromethyl)fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35564-19-3
Record name 35564-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(trifluoromethyl)fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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